
1-Boc-(R)-3-Cyclopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-®-3-Cyclopropylpiperazine is a compound that belongs to the class of organic compounds known as Boc-protected amines . The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines, such as 1-Boc-®-3-Cyclopropylpiperazine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can also be introduced using other derivatives such as Boc-ONH2 and Boc-N3 . Various methods for the synthesis of piperazine derivatives have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Boc-®-3-Cyclopropylpiperazine is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring . The Boc group is attached to one of the nitrogen atoms in the piperazine ring .Chemical Reactions Analysis
The Boc group in 1-Boc-®-3-Cyclopropylpiperazine can be removed under acidic conditions . This allows for subsequent transformations that would be incompatible with the amine functional group . The Boc group is stable towards most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .科学的研究の応用
Catalysis and Synthetic Applications
1-Boc-(R)-3-Cyclopropylpiperazine has been explored for its utility in catalysis and synthetic chemistry. For example, cyclopropenimine-catalyzed Mannich reactions have been studied, demonstrating high levels of enantio- and diastereocontrol, a process in which such compounds can be involved (Bandar & Lambert, 2013). Additionally, the compound has been synthesized starting from ethyl α-Bromophenylacetate and ethylenediamine, with further modification for industrial manufacturing (Yan Zhao-huaa, 2012).
Structural and Modelling Studies
In the realm of structural chemistry, derivatives of this compound have been used in the study and modelling of β-oligopeptides. This research provides insights into the structural motifs and hydrogen bonding geometry in such compounds (Abele, Seiler, & Seebach, 1999). Furthermore, the interaction of cyclopropylpiperazine with B- or Al-doped C60 fullerenes has been investigated, offering insights into chemisorption and the electronic properties of these interactions (Bilge, 2018).
Pharmaceutical Applications
In pharmaceutical applications, the compound plays a role in the synthesis of key intermediates. For instance, in the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester, a key intermediate in the synthesis of hepatitis C virus inhibitors, the use of this compound derivatives has been explored (Zhu, Shi, Zhang, & Zheng, 2018).
作用機序
Target of Action
The compound belongs to the class of boc-protected amines . These compounds are typically used as intermediates in the synthesis of various bioactive molecules, suggesting that the specific target can vary depending on the final product .
Mode of Action
The Boc group in 1-Boc-®-3-cyclopropylpiperazine serves as a protecting group for amines . This protection is crucial during multi-step synthesis processes, where it prevents unwanted reactions involving the amine group . The Boc group can be removed when the amine functionality is needed, typically under acidic conditions .
Biochemical Pathways
Boc-protected amines like this compound are often used in the synthesis of peptides and other bioactive molecules . Therefore, the affected pathways would likely depend on the specific molecule that 1-Boc-®-3-cyclopropylpiperazine is used to synthesize.
Result of Action
As a Boc-protected amine, its primary role is likely as an intermediate in the synthesis of other compounds . The effects of these final compounds would depend on their specific structures and targets.
Safety and Hazards
将来の方向性
Recent research has focused on developing more efficient and sustainable methods for the deprotection of the Boc group . For example, a Brønsted Acidic Deep Eutectic Solvent has been used for N-Boc deprotection . Additionally, immobilized whole-cell transaminase biocatalysts have been developed for the production of chiral amines in batch or continuous-flow mode reactions . These developments suggest potential future directions for the use of Boc-protected amines like 1-Boc-®-3-Cyclopropylpiperazine in organic synthesis.
生化学分析
Biochemical Properties
The primary role of 1-Boc-®-3-cyclopropylpiperazine in biochemical reactions is as a protective group for amines . The Boc group shields the amine from reacting with other compounds during the synthesis process . This allows for more complex molecules to be synthesized without unwanted side reactions
Cellular Effects
As a protective group in organic synthesis, its primary role is in the production of complex molecules rather than direct interaction with cellular processes . The molecules it helps synthesize could have significant effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1-Boc-®-3-cyclopropylpiperazine primarily involves its role as a protective group for amines during organic synthesis . It binds to the amine group, preventing it from reacting with other compounds during the synthesis process . This allows for the production of more complex molecules without unwanted side reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Boc-®-3-cyclopropylpiperazine under various conditions are important factors in its use in organic synthesis
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 1-Boc-®-3-cyclopropylpiperazine in animal models. As a compound primarily used in organic synthesis, its direct application in animal models is not common .
Metabolic Pathways
As a protective group in organic synthesis, it is primarily involved in the synthesis of complex molecules rather than metabolic processes .
Transport and Distribution
As a compound used in organic synthesis, it is primarily involved in the production of complex molecules rather than direct interaction with biological systems .
Subcellular Localization
As a protective group in organic synthesis, it is primarily involved in the synthesis of complex molecules rather than direct interaction with cellular compartments or organelles .
特性
IUPAC Name |
tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEGEBMPXPIGCR-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
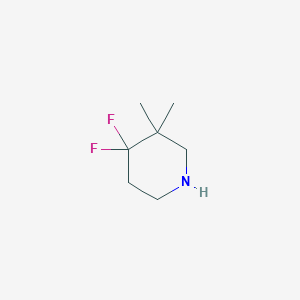
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B6337833.png)
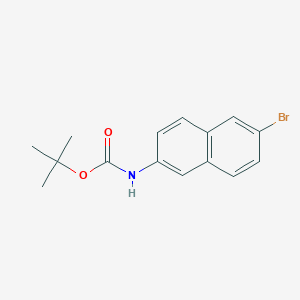
![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)
![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)
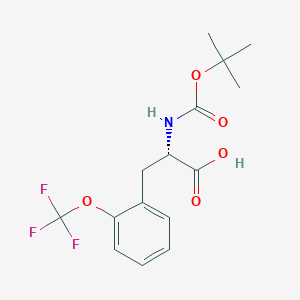


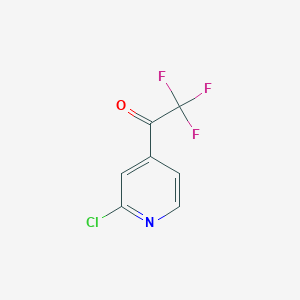

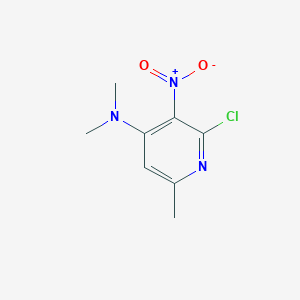
![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)


